1-Hexatriacontanamine

Overview

Description

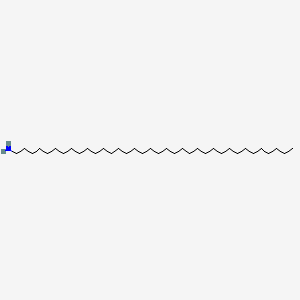

1-Hexatriacontanamine is an organic compound with the molecular formula C₃₆H₇₅N and a molecular weight of 521.9874 g/mol . It is a long-chain primary amine, which means it has a straight-chain structure with an amine group (-NH₂) at one end. This compound is part of the broader class of aliphatic amines, which are known for their applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexatriacontanamine can be synthesized through several methods, including:

Reductive Amination: This involves the reaction of a long-chain aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrogenation of Nitriles: Long-chain nitriles can be hydrogenated in the presence of a catalyst like Raney nickel to produce the corresponding amine.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of nitriles due to its efficiency and scalability. The process requires high-pressure hydrogen gas and a suitable catalyst to ensure complete conversion of the nitrile to the amine.

Chemical Reactions Analysis

Types of Reactions: 1-Hexatriacontanamine undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds or nitriles.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to convert the amine to other functional groups.

Major Products:

Oxidation: Produces nitro compounds or nitriles.

Reduction: Produces the corresponding alkane.

Substitution: Produces various substituted amines or other derivatives.

Scientific Research Applications

1-Hexatriacontanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexatriacontanamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect the structure and function of biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Hexatriacontanamine can be compared with other long-chain amines, such as:

1-Octadecylamine (C₁₈H₃₉N): A shorter chain amine with similar chemical properties but different applications.

1-Tetratriacontanamine (C₃₄H₇₁N): Another long-chain amine with a slightly shorter chain length.

1-Dotriacontanamine (C₃₂H₆₇N): Similar in structure but with a shorter chain length.

Uniqueness: this compound’s long-chain structure provides unique properties, such as higher melting and boiling points, making it suitable for specific industrial applications where stability at high temperatures is required.

Biological Activity

1-Hexatriacontanamine, a long-chain aliphatic amine, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, antioxidant, and cytotoxic activities, supported by recent research findings and case studies.

This compound is characterized by a long hydrocarbon chain, which contributes to its unique physicochemical properties. Its structure allows for significant interactions with biological membranes, making it a candidate for various applications in pharmaceuticals and biochemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study involving hexatriacontane-loaded transethosomes (HTC-TES) demonstrated its efficacy in inhibiting pathogenic bacterial growth. The HTC-TES formulation showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli at a concentration of 10 mg/mL, outperforming conventional formulations .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 10 mg/mL | Inhibition |

| Escherichia coli | 10 mg/mL | Inhibition |

Antioxidant Activity

The compound has also been reported to possess antioxidant properties. In formulations containing hexatriacontane, studies revealed a strong radical scavenging effect against DPPH radicals, indicating its potential as an antioxidant agent . The antioxidant activity is crucial for preventing oxidative stress-related damage in biological systems.

Table 2: Antioxidant Activity of Hexatriacontanamine

Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can induce cell death in various cancer cell lines. For instance, the compound was tested against human laryngeal carcinoma cells (HEp-2), showing significant cytotoxic effects at higher concentrations . This suggests that it may have potential applications in cancer therapy.

Case Studies

- Transethosome Formulation : A study developed HTC-TES for treating skin conditions caused by microbial infections. The formulation not only enhanced the transport of hexatriacontanamine through skin layers but also showed improved antimicrobial efficacy compared to traditional methods. The study concluded that the optimized formulation could significantly enhance therapeutic outcomes in dermatological applications .

- Antioxidant Efficacy : In another study focused on plant extracts containing hexatriacontane, the compound's antioxidant capabilities were linked to its phenolic content. The results indicated a strong correlation between the concentration of hexatriacontane and its ability to scavenge free radicals .

Properties

IUPAC Name |

hexatriacontan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37/h2-37H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIQSZSYVWZJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561596 | |

| Record name | Hexatriacontan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45313-33-5 | |

| Record name | Hexatriacontan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.